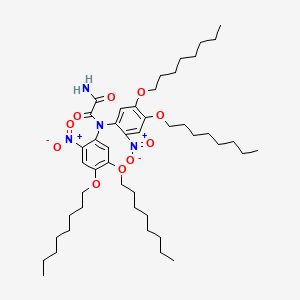
N1,N1-Bis(2-nitro-4,5-bis(octyloxy)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-Bis(2-nitro-4,5-bis(octyloxy)phenyl)oxalamide is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two nitro groups and two octyloxy groups attached to a phenyl ring, which are further connected through an oxalamide linkage. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Bis(2-nitro-4,5-bis(octyloxy)phenyl)oxalamide typically involves the reaction of 2-nitro-4,5-bis(octyloxy)aniline with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Starting Materials: 2-nitro-4,5-bis(octyloxy)aniline and oxalyl chloride.
Reaction Conditions: The reaction is conducted in an inert atmosphere (e.g., nitrogen or argon) to avoid moisture. A suitable solvent such as dichloromethane is used, and the reaction mixture is stirred at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Procedure: Oxalyl chloride is added dropwise to a solution of 2-nitro-4,5-bis(octyloxy)aniline in dichloromethane. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction parameters to ensure consistent product quality. The purification steps may include additional techniques such as column chromatography and solvent extraction to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N1,N1-Bis(2-nitro-4,5-bis(octyloxy)phenyl)oxalamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The octyloxy groups can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Oxidation: The phenyl rings can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Alkyl halides, nucleophiles (e.g., thiols, amines).
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Formation of N1,N1-Bis(2-amino-4,5-bis(octyloxy)phenyl)oxalamide.
Substitution: Formation of derivatives with different alkoxy or functional groups.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Scientific Research Applications
N1,N1-Bis(2-nitro-4,5-bis(octyloxy)phenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of N1,N1-Bis(2-nitro-4,5-bis(octyloxy)phenyl)oxalamide is primarily related to its functional groups:
Nitro Groups: Can undergo reduction to form reactive intermediates that interact with biological targets, leading to antimicrobial or anticancer effects.
Oxalamide Linkage: Provides structural stability and can participate in hydrogen bonding interactions with molecular targets.
Octyloxy Groups: Enhance the compound’s solubility and facilitate its incorporation into various matrices.
Comparison with Similar Compounds
Similar Compounds
N1,N2-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide: Similar oxalamide linkage but with hydroxy and dimethyl groups instead of nitro and octyloxy groups.
N,N’-Bis(4-hydroxy-2,6-dimethylphenyl)oxamide: Similar structure with oxamide linkage and hydroxy groups.
Uniqueness
N1,N1-Bis(2-nitro-4,5-bis(octyloxy)phenyl)oxalamide is unique due to the presence of both nitro and octyloxy groups, which impart distinct chemical reactivity and solubility properties. These features make it suitable for specific applications in research and industry that require these unique characteristics.
Properties
Molecular Formula |
C46H74N4O10 |
|---|---|
Molecular Weight |
843.1 g/mol |
IUPAC Name |
N',N'-bis(2-nitro-4,5-dioctoxyphenyl)oxamide |
InChI |
InChI=1S/C46H74N4O10/c1-5-9-13-17-21-25-29-57-41-33-37(39(49(53)54)35-43(41)59-31-27-23-19-15-11-7-3)48(46(52)45(47)51)38-34-42(58-30-26-22-18-14-10-6-2)44(36-40(38)50(55)56)60-32-28-24-20-16-12-8-4/h33-36H,5-32H2,1-4H3,(H2,47,51) |
InChI Key |
HZEFBMUQVUQVKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C(=C1)N(C2=CC(=C(C=C2[N+](=O)[O-])OCCCCCCCC)OCCCCCCCC)C(=O)C(=O)N)[N+](=O)[O-])OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


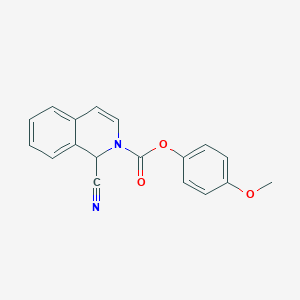
![Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]-](/img/structure/B12895081.png)
![10-(3-Nitrophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B12895082.png)
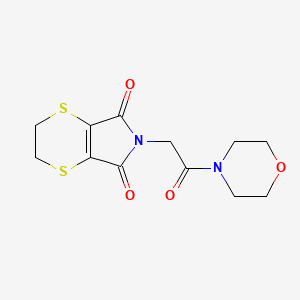
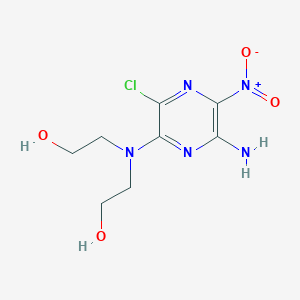
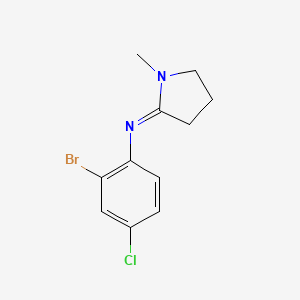
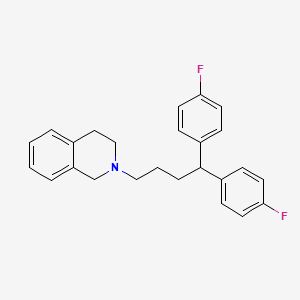
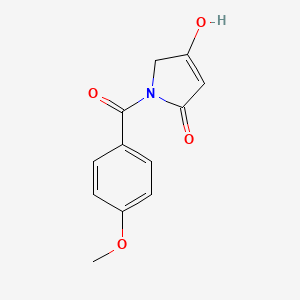
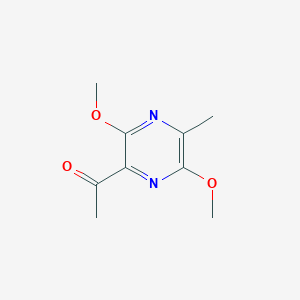
![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzamide](/img/structure/B12895128.png)
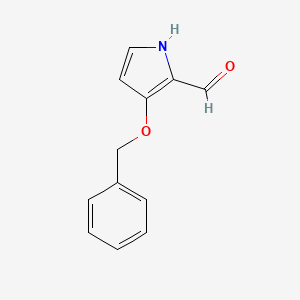
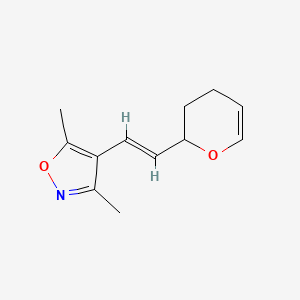
![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(diethylphosphine)](/img/structure/B12895150.png)
![2-Methoxy-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12895153.png)
